molecular formula C15H16N4O2 B2928108 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034580-27-1

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2928108
CAS No.: 2034580-27-1
M. Wt: 284.319
InChI Key: QPVKHZNFSQKCJL-UHFFFAOYSA-N
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Description

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a pyridazin-3-yloxy group and a pyridin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps, starting with the preparation of the pyridazin-3-yloxy and pyridin-3-yl precursors. These precursors are then reacted under specific conditions to form the final compound. Common synthetic routes include nucleophilic substitution reactions and coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and halides (e.g., iodine) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, facilitating the study of biological processes.

  • Medicine: The compound has shown potential as a therapeutic agent in preclinical studies, with possible applications in treating diseases such as cancer and inflammation.

  • Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can be compared to other similar compounds, such as:

  • Pyridazin-3-yl derivatives: These compounds share the pyridazin-3-yloxy group but differ in their substituents and overall structure.

  • Pyridin-3-yl derivatives: These compounds contain the pyridin-3-yl moiety but have different functional groups attached.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(9-12-3-1-6-16-10-12)19-8-5-13(11-19)21-14-4-2-7-17-18-14/h1-4,6-7,10,13H,5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVKHZNFSQKCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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